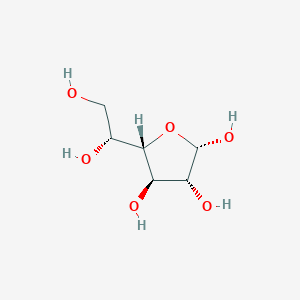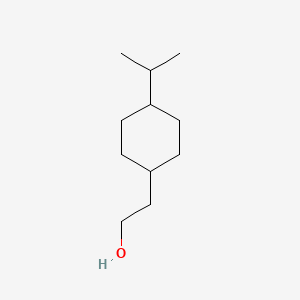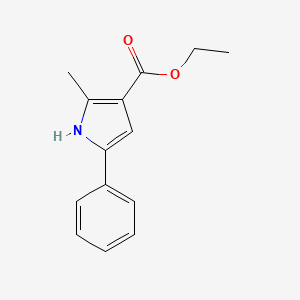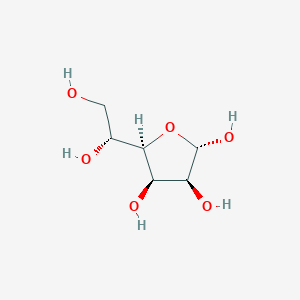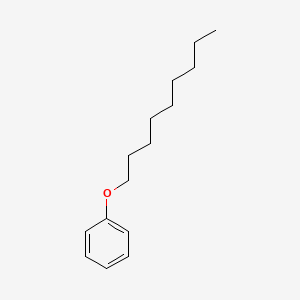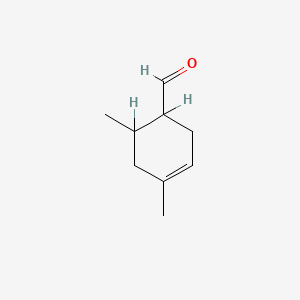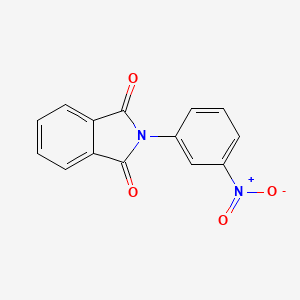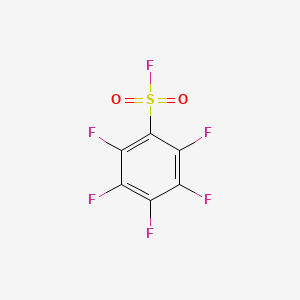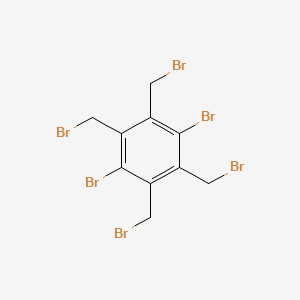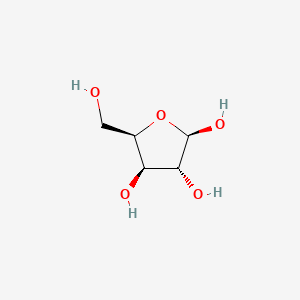
Beta-D-Xylofuranose
説明
Beta-D-Xylofuranose is a type of sugar molecule with the molecular formula C5H10O5 . It is also known as Xylose . The average mass of this compound is 150.130 Da and its monoisotopic mass is 150.052826 Da .
Synthesis Analysis
This compound is a key constituent of hemicelluloses, which are the second most abundant polysaccharide in nature after cellulose . The synthesis of this compound and its derivatives has been a subject of research due to their potential applications in various fields .Molecular Structure Analysis
The molecular structure of this compound consists of 5 carbon atoms, 10 hydrogen atoms, and 5 oxygen atoms . It has 4 defined stereocentres . The structure of this compound can be viewed in 3D .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it has been studied for its reactivity under fast pyrolysis conditions . The gas-phase pyrolytic reactivity of this compound has been thoroughly investigated using computational strategies rooted in quantum chemistry .Physical And Chemical Properties Analysis
This compound has a molecular weight of 150.130 Da . More detailed physical and chemical properties such as melting point, boiling point, and density can be found on specialized chemical databases .科学的研究の応用
Biological Evaluation and Antiviral Properties
Beta-D-Xylofuranose has been explored for its biological and antiviral properties. A systematic synthesis and examination of beta-D-xylofuranosyl nucleosides, including their antiviral, antimetabolic, and cytostatic properties, have been conducted. Certain compounds like 9-(beta-D-xylofuranosyl)adenine, guanine, and cytosine exhibited significant biological activity (Gosselin et al., 1986).
Application in Polymer Synthesis and Anticoagulants
This compound is used in polymer synthesis. A study on selective ring-opening polymerization of silylated 1,5-anhydro-beta-D-xylofuranose led to the synthesis of branched D-xylofuranan. This polymer showed high blood-anticoagulant activity, indicating its potential in medical applications (Yoshida et al., 1988).
Development of Antithrombotic Agents
This compound has been used in the synthesis of compounds with antithrombotic activity. One study synthesized 4-substituted-phenyl 1,5-dithio-D- xylopyranosides from D-xylose, which demonstrated significant antithrombotic activity in animal models (Bozo et al., 1998).
Role in Proteoglycan Synthesis and Cell Proliferation
Research has shown that beta-D-xylosides can impact proteoglycan synthesis and cell proliferation. Specific xylosides can inhibit cell proliferation while modulating proteoglycan synthesis, indicating their potential role in understanding cellular processes (Potter-Perigo et al., 1992).
Impact on Glycolipid Synthesis
Beta-D-Xylosides have been found to influence glycolipid synthesis in human melanoma and Chinese hamster ovary cells. This discovery suggests that some effects of beta-xylosides could be partially explained by their impact on glycolipid synthesis, providing insights into cellular processes and potential therapeutic applications (Freeze et al., 1993).
作用機序
特性
IUPAC Name |
(2R,3R,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4-,5-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFHBZSHGGEWLO-KKQCNMDGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@H]([C@@H](O1)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467944 | |
| Record name | Beta-D-Xylofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37110-85-3 | |
| Record name | beta-D-Xylofuranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037110853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Beta-D-Xylofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-D-XYLOFURANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25A82N17F1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



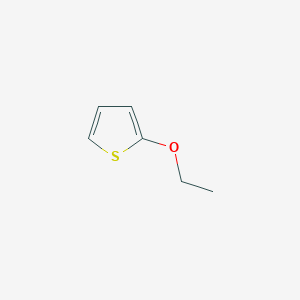
![1-[4-(Oxiran-2-ylmethoxy)phenyl]propan-1-one](/img/structure/B3051849.png)
